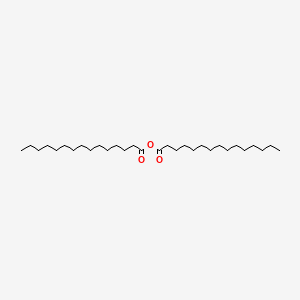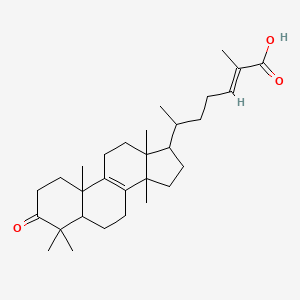
n,n-dibutyl-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C18H31NO2S and a molecular weight of 325.517. It is a member of the benzenesulfonamide family, characterized by a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dibutyl-4-methylbenzenesulfonamide can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with dibutylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted sulfonamides.
Oxidation Reactions: The major products are sulfonic acids or sulfonyl derivatives.
Reduction Reactions: The major products are primary or secondary amines.
Scientific Research Applications
N,N-dibutyl-4-methylbenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N,N-dibutyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-methylbenzenesulfonamide: Similar structure but with ethyl groups instead of butyl groups.
N,N-diallyl-4-methylbenzenesulfonamide: Contains allyl groups instead of butyl groups.
N-butyl-benzenesulfonamide: Lacks the N,N-dibutyl substitution.
Uniqueness
N,N-dibutyl-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups enhances its hydrophobicity and affects its reactivity compared to similar compounds .
Properties
CAS No. |
599-65-5 |
|---|---|
Molecular Formula |
C15H25NO2S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N,N-dibutyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3 |
InChI Key |
JLTAWPLCMCXDJP-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C |
Key on ui other cas no. |
599-65-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-nitrobenzo[d]oxazole-2-carboxylate](/img/structure/B3191884.png)






![8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B3191929.png)





![2-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B3191979.png)
